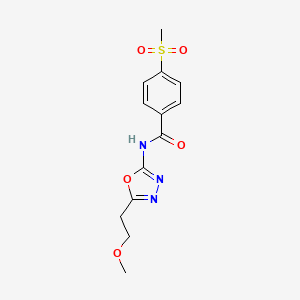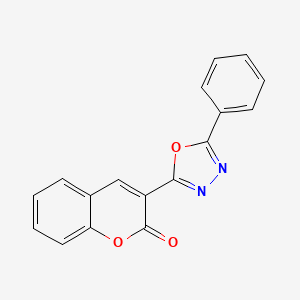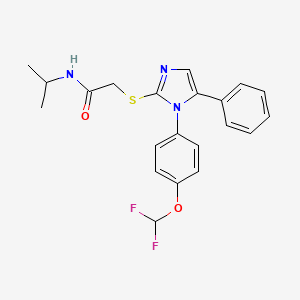
1,1-Dichloro-3,3-dimethyl-2-azabut-1-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1,1-Dichloro-3,3-dimethyl-2-azabut-1-ene” is a chemical compound with the formula C6H12Cl2 . It is a highly versatile compound used in various scientific research, including applications in organic synthesis, pharmaceutical development, and material science.
Synthesis Analysis
While specific synthesis methods for “1,1-Dichloro-3,3-dimethyl-2-azabut-1-ene” were not found, related compounds have been synthesized through various methods. For instance, 1-chloro-3,3-dimethylbutane can be synthesized by treating tert-butyl chloride and ethylene with aluminum trichloride . Another method involves the oxidation of 1-chloro-3,3-dimethylbutane with dimethyl sulfoxide, in the presence of an effective amount of inorganic bromide or iodide, and in the presence of an effective amount of base, to produce 3,3-dimethylbutyraldehyde .
Molecular Structure Analysis
The molecular structure of “1,1-Dichloro-3,3-dimethyl-2-azabut-1-ene” consists of a butane backbone with two chlorine atoms and two methyl groups attached . The IUPAC Standard InChI is InChI=1S/C6H12Cl2/c1-6(2,3)4-5(7)8/h5H,4H2,1-3H3 .
Wissenschaftliche Forschungsanwendungen
Catalytic Applications
The use of di-mu-chlorobis[(p-cymene)chlororuthenium(II)] complex in catalyzing the dimerization of aromatic alkynes to form (E)-1,4-diarylbut-1-ene-3-yne derivatives demonstrates the compound's role in facilitating highly selective chemical transformations under phosphine-free conditions. This process showcases the compound's utility in organic synthesis, particularly in the formation of complex organic structures with high stereoselectivity, without the need for additional additives or aprotic cosolvents (Bassetti et al., 2007).
Reaction Mechanisms and Intermediates
In studies on carbonyl allylation, the regio- and diastereoselective reactions of 1-halobut-2-enes with tin(II) halides have been described, demonstrating the compound's role in understanding complex reaction pathways. These reactions yield insights into alpha- and gamma-regioselective carbonyl allylation, showcasing the compound's importance in elucidating reaction mechanisms that involve significant regio- and diastereocontrol (Ito et al., 2000).
Complex Formation in Biological Relevance
Research on the complex formation reactions of palladium(II) with biologically relevant ligands, where cis-Dichloro-(N, N′-dimethylethylenediamine)palladium(II) [Pd(Me2en)Cl2] is synthesized, has provided valuable insights into the stoichiometry and stability constants of complexes formed with amino acids, peptides, and DNA constituents. This work is essential for understanding the interaction of metal complexes with biological molecules, potentially impacting fields such as bioinorganic chemistry and pharmacology (Mohamed & Shoukry, 2001).
Synthesis and Rearrangements
The Stevens Rearrangement has been utilized in the synthesis of new unsaturated amines, demonstrating the compound's utility in organic synthesis, particularly in generating novel compounds through rearrangement reactions. This research highlights the compound's versatility in the synthesis of complex organic molecules, which could have implications in materials science and medicinal chemistry (Manukyan et al., 2018).
Eigenschaften
IUPAC Name |
N-tert-butyl-1,1-dichloromethanimine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9Cl2N/c1-5(2,3)8-4(6)7/h1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOMCNCRRMHUNQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N=C(Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9Cl2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1-Dichloro-3,3-dimethyl-2-azabut-1-ene | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(4-methoxyphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2582526.png)

![8-[(2-Chlorophenyl)methylsulfanyl]-1,3-dimethyl-7-[(3-methylphenyl)methyl]purine-2,6-dione](/img/structure/B2582530.png)
![N-(2,4-difluorophenyl)-2-[(6-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide](/img/structure/B2582532.png)
![3-(1-(2,3,4-trifluorobenzoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2582533.png)
![2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(4-ethylphenyl)acetamide](/img/structure/B2582535.png)
![ethyl 4-methyl-2-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)propanamido)thiazole-5-carboxylate](/img/structure/B2582536.png)
![(Z)-2-amino-3-[(3-bromophenyl)methylideneamino]but-2-enedinitrile](/img/structure/B2582539.png)


![N-[(6-cyclopropylpyridin-3-yl)methyl]-1H-indole-2-carboxamide](/img/structure/B2582546.png)
![5,6-Dimethyl-2-(piperidin-1-ylmethyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B2582547.png)